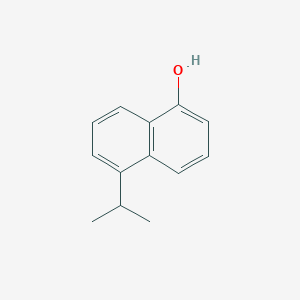

5-(Propan-2-yl)naphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61982-96-5 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-propan-2-ylnaphthalen-1-ol |

InChI |

InChI=1S/C13H14O/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)14/h3-9,14H,1-2H3 |

InChI Key |

OXVNCTNCWYEWMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1C=CC=C2O |

Origin of Product |

United States |

Chemical Identity and Structural Context Within Naphthol Derivatives

5-(Propan-2-yl)naphthalen-1-ol is an organic aromatic compound. Its structure is defined by a naphthalene (B1677914) bicyclic system substituted with a hydroxyl group (–OH) at the C1 position and an isopropyl (propan-2-yl) group at the C5 position.

The presence of the hydroxyl group directly attached to the naphthalene ring system classifies the molecule as a naphthol. Specifically, it is a derivative of 1-naphthol (B170400) (also known as α-naphthol). Compounds in which a hydroxyl group is attached directly to an aromatic ring are termed phenols; therefore, this compound exhibits phenolic properties, such as slight acidity. wou.edu The isopropyl group is a simple branched alkyl substituent. The combination of these groups on the naphthalene framework defines its identity as a substituted alkylphenol.

The substitution pattern is critical to its chemical nature. The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho (C2, C8a which is part of the ring junction) and para (C4) positions. The isopropyl group at C5 is a less powerful activating group, which would direct to its own ortho (C4, C6) and para (C8) positions. The interplay of these electronic effects and the steric hindrance from the isopropyl group governs the regioselectivity of its reactions.

Table 1: Chemical Identity of this compound

| Identifier | Data |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₄O |

| Molecular Weight | 186.25 g/mol |

| Compound Class | Naphthol, Phenol (B47542), Alkylnaphthalene |

Theoretical and Computational Chemistry Investigations of 5 Propan 2 Yl Naphthalen 1 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. nih.govresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometry, electronic structure, and spectroscopic properties. mdpi.comresearchgate.net

Molecular Geometry Optimization and Conformation Analysis

No specific studies on the molecular geometry optimization or conformational analysis of 5-(propan-2-yl)naphthalen-1-ol were found. This type of analysis would typically involve using computational methods, such as DFT, to determine the most stable three-dimensional arrangement of the atoms in the molecule, including the rotational position of the propan-2-yl group relative to the naphthalene (B1677914) ring. mdpi.com

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential, NBO Analysis)

Information regarding the electronic structure and reactivity descriptors for this compound is not available in the retrieved search results. Such a study would involve:

HOMO/LUMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electron-donating and accepting capabilities and its kinetic stability. researchgate.netresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): Mapping the MEP to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactivity. nih.govtandfonline.com

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.netasianresassoc.orgfaccts.deindexacademicdocs.org

Computational Prediction of Spectroscopic Parameters

There are no specific computational predictions of spectroscopic parameters (e.g., IR, Raman, NMR, UV-Vis) for this compound in the provided literature. Theoretical calculations can be used to simulate these spectra, aiding in the interpretation of experimental data. researchgate.netmdpi.comresearchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

No molecular modeling or docking studies specifically investigating the interaction of this compound with biological targets were found. Docking studies are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor, providing insights into potential biological activity. mdpi.comjbcpm.comnih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Derivations

There is no information available on the use of computational methods to derive structure-activity relationships (SAR) for this compound or its derivatives. SAR studies aim to correlate the chemical structure of a compound with its biological activity, often employing computational descriptors. nih.gov

Theoretical Studies on Tautomeric Stability and Energetics

No theoretical studies on the tautomeric stability and energetics of this compound were identified. Naphthols can exist in tautomeric forms (keto-enol tautomerism), and computational studies can determine the relative stability of these forms. researchgate.netresearchgate.netstackexchange.comunifr.ch

Biological Activity and Mechanistic Insights of 5 Propan 2 Yl Naphthalen 1 Ol and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Activity Assessment (Antibacterial, Antifungal)

While direct studies on the antimicrobial properties of 5-(propan-2-yl)naphthalen-1-ol are not extensively documented, research on related naphthol and propanol (B110389) derivatives provides insights into their potential activities.

Antibacterial Activity:

Derivatives of related structures, such as N-(naphthalen-1-yl)propanamide, have demonstrated promising antibacterial effects. researchgate.net For instance, certain synthesized N-(naphthalen-1-yl)propanamide derivatives exhibited notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. researchgate.net Specifically, compounds like 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide showed significant antibacterial potential. researchgate.net Similarly, novel Schiff bases incorporating a naphthalen-1-yl group linked to a 1,2,4-triazole (B32235) have shown excellent activity against E. coli, S. aureus, Pseudomonas aeruginosa, and B. subtilis. researchgate.net The antimicrobial activity of various heterocyclic compounds, including those with a naphthalene (B1677914) moiety, has been a subject of interest, with some showing efficacy against a range of bacterial strains. mdpi.comnih.govnih.gov

Antifungal Activity:

The antifungal potential of naphthol derivatives is an active area of investigation. For example, Acrocarposporins, which are complex naphthalene derivatives, have displayed moderate antifungal activities against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. mdpi.com One of these compounds, a diterpene with a naphthalene ring, showed distinct inhibition zones against these fungal species. mdpi.com Other studies have focused on azole derivatives containing a naphthalene structure. For instance, 1-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-(naphthalen-2-yloxy)propan-2-ol was synthesized and evaluated for its ability to inhibit bacterial tyrosinase, which can be relevant to antifungal mechanisms. rsc.org Furthermore, other monoterpene-containing azoles have demonstrated broad-spectrum antifungal activity against various fungal strains, including fluconazole-resistant Candida species. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound/Derivative Class | Target Microorganism | Observed Activity |

|---|---|---|

| N-(naphthalen-1-yl)propanamide derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli | Promising antibacterial activity. researchgate.net |

| Naphthalen-1-yl substituted Schiff bases | E. coli, S. aureus, P. aeruginosa, B. subtilis | Excellent antibacterial activity. researchgate.net |

| Acrocarposporins (naphthalene derivatives) | A. niger, P. italicum, C. albicans, S. cerevisiae | Moderate antifungal activity. mdpi.com |

| Monoterpene-containing azoles | Candida spp. | Broad-spectrum antifungal activity. mdpi.com |

In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenase Inhibition)

The inhibitory effects of naphthol derivatives on cyclooxygenase (COX) enzymes have been a key area of research. The COX enzymes, COX-1 and COX-2, are central to the inflammatory process. mdpi.com

Studies on 2-substituted-1-naphthol derivatives have revealed that certain compounds preferentially inhibit COX-2 over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comd-nb.info The presence of a hydroxyl group at the C-1 position of the naphthalene ring appears to be crucial for this inhibitory activity. nih.govexlibrisgroup.com Docking experiments suggest that this hydroxyl group forms a hydrogen bond with the Val 523 residue in the active site of the COX-2 enzyme. nih.gov When this hydroxyl group is replaced by a methoxy (B1213986) group, the inhibitory activity against both COX-1 and COX-2 is lost. nih.gov

Furthermore, substitutions on the side chain can also influence activity. For instance, the presence of dimethyl substituents on the propyl chain at the C-2' position has been shown to increase the inhibitory activity. nih.gov

Table 2: Cyclooxygenase Inhibition by 2-Substituted-1-Naphthol Derivatives

| Compound | COX-1 Inhibition | COX-2 Inhibition | Key Structural Feature |

|---|---|---|---|

| 2-(3'-hydroxypropyl)-naphthalen-1-ol | Lower | Preferential | C-1 hydroxyl group nih.gov |

| 2-(3'-hydroxy-2'-methylpropyl)-naphthalen-1-ol | Lower | Preferential | C-1 hydroxyl group nih.gov |

| 2-(3'-hydroxy-2',2'-dimethylpropyl)-naphthalen-1-ol | Lower | Preferential | C-1 hydroxyl and C-2' dimethyl groups nih.gov |

| 3-(1-methoxy-naphthalen-2-yl)-propan-1-ol | No Inhibition | No Inhibition | Methoxy group at C-1 nih.gov |

Investigation of Molecular Target Interactions and Cellular Pathways

Understanding the interaction of this compound and its derivatives at a molecular level is crucial for elucidating their mechanism of action.

As mentioned in the previous section, a key molecular interaction for anti-inflammatory activity is the hydrogen bonding of the C-1 hydroxyl group of naphthol derivatives with the Val 523 residue of the COX-2 enzyme. nih.gov This interaction is a critical determinant of the compound's inhibitory potential.

Beyond COX inhibition, the broader class of naphthalene derivatives has been investigated for interactions with other molecular targets. For instance, some naphthalene-based compounds have been designed to target enzymes involved in fungal growth, such as lanosterol-14-alpha-demethylase (CYP51). jbcpm.com Molecular docking studies have been employed to predict the binding affinity of such compounds to the active sites of these enzymes. jbcpm.com

The cellular pathways affected by these compounds are often linked to their molecular targets. Inhibition of COX enzymes, for example, blocks the conversion of arachidonic acid to prostaglandins, thereby modulating inflammatory pathways. mdpi.com In the context of antimicrobial activity, the inhibition of essential fungal enzymes like CYP51 disrupts ergosterol (B1671047) biosynthesis, which is vital for fungal cell membrane integrity. nih.gov

The potential for tautomerism in related structures, such as in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol, where a keto-enol equilibrium exists, can also influence biological activity as the different forms may interact differently with biological systems. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Evaluations

The cytotoxic and antiproliferative effects of naphthalene derivatives against various cancer cell lines have been reported in several studies.

For example, a series of 4-amino-2H-pyran-2-one analogs, which are structurally related to neo-tanshinlactone (B1246349) (a compound containing a modified naphthalene core), have demonstrated significant tumor cell growth inhibitory activity. nih.gov Some of these analogs exhibited ED50 values in the sub-micromolar range. nih.gov

Derivatives of 1,2,4-triazole with a naphthalene moiety have also been synthesized and screened for their anticancer activity against breast cancer cell lines, such as MCF-7. researchgate.net Certain compounds in this series showed potent antiproliferative activity with IC50 values in the low micromolar range. researchgate.net Similarly, 3-(prop-1-en-2-yl)azetidin-2-ones bearing a naphthalen-2-yl group have shown significant in vitro antiproliferative activities in both MCF-7 and triple-negative MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range. nih.gov These compounds were found to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov

Other research has explored the cytotoxicity of iminobenzimidazole derivatives, with some containing a naphthalen-1-yl ethyl group, although specific cytotoxicity data for these particular derivatives was not detailed. openmedicinalchemistryjournal.com

Table 3: In Vitro Antiproliferative Activity of Selected Naphthalene Derivatives

| Compound Class | Cell Line(s) | Potency (IC50/ED50) |

|---|---|---|

| 4-Amino-2H-pyran-2-one analogs | Various cancer cell lines | 0.059–0.090 μM (most active compound) nih.gov |

| 1,2,4-Triazole-naphthyl hybrids | MCF-7 (breast cancer) | 7.10 μM and 9.7 μM (most active compounds) researchgate.net |

| 3-(Prop-1-en-2-yl)azetidin-2-ones with naphthalen-2-yl | MCF-7, MDA-MB-231 (breast cancer) | 10–33 nM nih.gov |

Mechanistic Pharmacokinetic Studies at a Molecular Level

In vitro studies can provide initial insights into the pharmacokinetic properties of a compound at a molecular level, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

For 2-substituted-1-naphthol derivatives, the methylation of the C-1 hydroxyl group not only abolishes COX inhibitory activity but also likely alters the compound's metabolic profile. nih.gov The hydroxyl group is a common site for phase II metabolism, such as glucuronidation or sulfation. Its masking as a methoxy ether would prevent these reactions and likely shift the metabolism to other parts of the molecule.

The compound propranolol (B1214883), which has a 1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol structure, is known to be a substrate for various cytochrome P450 (CYP) enzymes, including CYP2D6, CYP1A2, and CYP2C19. nih.govdrugbank.com It is also an inhibitor of CYP2D6. drugbank.com This information on a structurally related drug highlights the potential for this compound to also interact with these important drug-metabolizing enzymes.

Molecular dynamics simulations are increasingly being used to understand the mechanistic aspects of how drugs interact with and permeate through biological membranes, which is a key aspect of their pharmacokinetics. mdpi.com Such computational approaches can provide insights into the absorption and distribution of naphthalene-based compounds.

Applications and Advanced Research Directions Beyond Medicinal Chemistry

Contributions to Material Science and Advanced Functional Materials

While direct, large-scale applications of 5-(Propan-2-yl)naphthalen-1-ol in material science are not yet widely commercialized, the broader class of naphthalene (B1677914) derivatives is integral to the development of advanced functional materials. ontosight.ai The rigid, aromatic structure of the naphthalene ring system is leveraged to create materials with enhanced thermal stability, specific optical properties, and tailored electronic characteristics.

Naphthalene-containing compounds are investigated as building blocks for polymers and organic light-emitting diodes (OLEDs). The incorporation of the naphthyl group can influence the polymer's glass transition temperature and mechanical strength. Furthermore, the fluorescent properties of the naphthalene core are exploited in the design of sensors and probes. For example, derivatives can be functionalized to create chemosensors that exhibit a change in fluorescence upon binding to specific ions or molecules.

Research has shown that naphthyl groups can be incorporated into complex molecules with potential material science applications. One method is through "click chemistry," a class of simple, high-yielding reactions. For instance, naphthalen-2-yl propiolate has been used to synthesize a naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating a pathway to integrate the naphthyl moiety into larger, functional systems. researchgate.net The commercial availability of isomers like 7-(Propan-2-yl)naphthalen-2-ol, specifically marketed as a building block for material science, underscores the potential for this class of compounds in creating new materials. bldpharm.com

Catalytic Applications in Chemical Synthesis and Industrial Processes

In the realm of chemical synthesis, naphthalene derivatives related to this compound serve as important precursors for ligands and chiral catalysts. Their rigid backbone is advantageous for creating a well-defined steric and electronic environment around a metal center, which is crucial for achieving high selectivity in catalytic reactions.

One of the key areas of application is in asymmetric synthesis, where chiral catalysts are used to produce a specific enantiomer of a target molecule. This is particularly important in the pharmaceutical industry. Research has demonstrated the development of adjustable axially chiral biphenyl (B1667301) ligands and catalysts derived from naphthol structures. researchgate.net For example, (S)-1-(Naphthalen-2-yl)propan-1-ol is a related compound used in the development of chiral phosphoric acid catalysts. researchgate.net

Enzymatic catalysis also utilizes naphthalene-based substrates. Lipases, a class of enzymes, have been used for the kinetic resolution of racemic aryloxy-propan-2-yl acetates, including rac-1-(naphthalen-1-yloxy)propan-2-yl acetate. mdpi.com This biocatalytic process selectively hydrolyzes one enantiomer, allowing for the separation of both enantiomers, which are valuable chiral building blocks for synthesizing other complex molecules. mdpi.com

The following table summarizes selected catalytic applications involving naphthalene derivatives.

| Catalytic Process | Naphthalene Derivative Example | Application/Significance |

| Asymmetric Synthesis | (S)-1-(Naphthalen-2-yl)propan-1-ol | Precursor for chiral phosphoric acid catalysts. researchgate.net |

| Enzymatic Kinetic Resolution | rac-1-(Naphthalen-1-yloxy)propan-2-yl acetate | Substrate for lipase-catalyzed hydrolysis to produce enantiomerically pure intermediates. mdpi.com |

| Dehydrogenation Reactions | Naphthalene-2-yl-ethanol | Substrate for ruthenium-catalyzed oxidation to form the corresponding ketone. arabjchem.org |

| Betti Reaction | 1-Naphthol (B170400) | A starting material for creating aminobenzylnaphthols, which are valuable chiral intermediates. mdpi.com |

Research in Corrosion Inhibition

The use of organic compounds to prevent the corrosion of metals is a field of significant industrial importance. mdpi.com Naphthalene derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly found in industrial processes like acid pickling and cleaning. iiste.orgresearchgate.net

The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The molecular structure of naphthalen-1-ol derivatives is well-suited for this purpose. The large, planar naphthalene ring provides significant surface coverage, while the hydroxyl (-OH) group and other heteroatoms can act as adsorption centers by donating electrons to the vacant d-orbitals of iron atoms on the steel surface.

Detailed studies have been conducted on derivatives such as (E)-2-((2,5-dichlorophenyl)diazenyl)naphthalen-1-ol (DPD). iiste.orgresearchgate.netiiste.org Electrochemical and weight loss measurements have shown that DPD effectively inhibits the corrosion of mild steel in 0.5 M HCl. iiste.orgiiste.org The inhibition efficiency was found to increase with higher concentrations of the inhibitor. iiste.orgiiste.org Potentiodynamic polarization studies revealed that DPD acts as a cathodic-type inhibitor, meaning it primarily suppresses the cathodic hydrogen evolution reaction. iiste.orgiiste.org

The adsorption of these molecules onto the steel surface has been found to follow the Langmuir adsorption isotherm, which describes a monolayer adsorption process on a homogeneous surface. iiste.orgiiste.org Thermodynamic calculations provide further insight into the mechanism.

Inhibition Efficiency of DPD on Mild Steel in 0.5 M HCl

| Inhibitor Conc. (M) | Inhibition Efficiency (%) |

|---|---|

| 1 x 10⁻⁵ | 64.9 |

| 5 x 10⁻⁵ | 82.0 |

| 1 x 10⁻⁴ | 87.8 |

| 5 x 10⁻⁴ | 94.6 |

(Data sourced from electrochemical studies at 25 °C) iiste.org

Thermodynamic Parameters for the Adsorption of DPD on Mild Steel

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG°ads (kJ/mol) | -37.26 | Spontaneous adsorption process |

| ΔH°ads (kJ/mol) | -16.48 | Exothermic adsorption process |

| ΔS°ads (J/mol·K) | 69.7 | Increase in entropy at the solid-liquid interface |

(Data sourced from studies on DPD in 0.5 M HCl) iiste.org

The negative value of the Gibbs free energy of adsorption (ΔG°ads) indicates that the adsorption of the inhibitor on the mild steel surface is a spontaneous process. iiste.org The negative enthalpy of adsorption (ΔH°ads) shows the process is exothermic. iiste.org Research on other complex derivatives, such as 3-(5-naphthalen-2-yl- ontosight.aiarabjchem.orgbohrium.comoxadiazol-2-yl)-pyridine, further confirms that the naphthalene scaffold is a robust platform for designing effective corrosion inhibitors. asianpubs.org Given these findings, this compound, with its naphthalen-1-ol core, is expected to exhibit similar corrosion-inhibiting properties.

Q & A

Q. What are the optimal synthetic routes for 5-(propan-2-yl)naphthalen-1-ol, and how can researchers balance yield and purity?

Methodological Answer: The synthesis of this compound typically involves alkylation or substitution reactions on the naphthalen-1-ol scaffold. Key strategies include:

- Propargylation followed by hydrogenation : Reacting naphthalen-1-ol with propargyl bromide in the presence of K₂CO₃ in DMF to form (prop-2-yn-1-yloxy)naphthalene, followed by catalytic hydrogenation to reduce the triple bond to a propan-2-yl group .

- Direct alkylation : Using isopropyl halides with Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures (0–25°C) to minimize polyalkylation .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Propargylation | K₂CO₃, DMF, propargyl bromide | 65–75 | 85–90 | |

| Direct alkylation | AlCl₃, isopropyl chloride | 50–60 | 75–80 |

Q. Critical Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to remove unreacted starting materials and byproducts.

Q. How can researchers confirm the regioselectivity of the propan-2-yl substitution at the 5-position of naphthalen-1-ol?

Methodological Answer: Regioselectivity is influenced by the electronic and steric effects of the hydroxyl group. Techniques to confirm substitution patterns include:

- Nuclear Overhauser Effect (NOE) NMR : To detect spatial proximity between the hydroxyl proton and the propan-2-yl group .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related naphthalene derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR) for this compound derivatives?

Methodological Answer: Unexpected peaks may arise from impurities, tautomerism, or dynamic equilibria. Strategies include:

- Variable Temperature (VT) NMR : To identify temperature-dependent conformational changes or tautomeric shifts .

- High-Resolution Mass Spectrometry (HRMS) : To distinguish between isobaric species (e.g., verifying molecular formula C₁₃H₁₄O) .

- HPLC-PDA : To separate and quantify isomers or byproducts using a C18 column and acetonitrile/water gradient .

Q. What computational methods are effective in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group at position 1 enhances electron density at position 5, favoring electrophilic substitution .

- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., AlCl₃) to optimize reaction coordinates and transition states .

Q. Table 2: Key DFT Parameters for Reactivity Prediction

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| HOMO Energy | -6.2 | Electrophilic attack |

| LUMO Energy | -1.8 | Nucleophilic attack |

| Mulliken Charge (C-5) | -0.15 | Directs substitution |

Q. How can researchers design experiments to study the oxidative stability of this compound under varying conditions?

Methodological Answer:

Q. Critical Considerations :

- Stabilize the hydroxyl group via acetylation (e.g., using acetic anhydride) to prevent unwanted oxidation during storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays : Use validated protocols (e.g., MIC for antimicrobial activity) with positive controls (e.g., ampicillin) .

- Batch-to-Batch Purity Analysis : Compare HPLC profiles and HRMS data across synthetic batches to isolate bioactive components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.